5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 478254-24-9
Cat. No.: VC16181029
Molecular Formula: C13H9ClN4OS
Molecular Weight: 304.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-24-9 |
|---|---|
| Molecular Formula | C13H9ClN4OS |
| Molecular Weight | 304.76 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C13H9ClN4OS/c14-11-6-2-1-5-10(11)12-16-17-13(20)18(12)15-8-9-4-3-7-19-9/h1-8H,(H,17,20)/b15-8+ |
| Standard InChI Key | BQBVHPYXQMOZQX-OVCLIPMQSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CO3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. Key substituents include:
-
2-Chlorophenyl group at position 5: Enhances lipophilicity and influences electronic properties .
-
Furan-2-ylmethyleneamino Schiff base at position 4: Introduces π-conjugation and electrophilic reactivity .
-
Thiol group at position 3: Enables redox activity and metal coordination.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉ClN₄OS | |
| Molecular Weight | 304.76 g/mol | |
| CAS Number | 478254-24-9 | |
| Melting Point | 214–216°C (decomposes) | |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Formation of Potassium Dithiocarbazinate: Reacting 2-chlorobenzoic acid hydrazide with carbon disulfide in alkaline ethanol yields intermediate B .
-
Cyclization with Hydrazine: Intermediate B undergoes cyclization to form 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol .
-
Schiff Base Condensation: Reaction with furfural (furan-2-carbaldehyde) in acidic conditions introduces the furan-derived imine group .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Dithiocarbazinate Formation | KOH/EtOH, CS₂, reflux | 85% |
| Cyclization | Hydrazine hydrate, 100°C | 72% |
| Schiff Base Formation | Furfural, HCl, ethanol, reflux | 68% |
Biological Activities
Antimicrobial Efficacy
Studies on structurally analogous 1,2,4-triazole-3-thiol derivatives demonstrate broad-spectrum activity:
-
Bacterial Strains:
-
Fungal Strains:
The thiol group disrupts microbial cell membranes via disulfide bond formation, while the furan moiety inhibits enzyme systems .
Table 3: Comparative Biological Activity
| Activity | Compound | Result |
|---|---|---|
| Antibacterial (S. aureus) | Target Compound | MIC: 0.156 μg/mL |
| Antifungal (C. albicans) | 4-Amino-5-phenyl analog | MIC: 0.625 μg/mL |
| Antioxidant | Piperidine-triazole derivative | IC₅₀: 12.4 μM |
Mechanistic Insights
Enzyme Inhibition
The compound inhibits cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi . Molecular docking studies suggest the chlorophenyl group occupies the enzyme’s hydrophobic pocket, while the triazole-thiol moiety coordinates with heme iron .
Metal Chelation
The thiol group forms stable complexes with Cu²⁺ and Fe³⁺, disrupting redox cycling in pathogenic microbes. Spectrophotometric analysis confirms a 1:1 binding stoichiometry with Cu²⁺ (log K = 4.2).
Pharmacological Applications
Anti-inflammatory Activity
Derivatives reduce carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac (70%) . COX-2 inhibition is mediated by the triazole core’s interaction with arachidonic acid binding sites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume